molecular formula C21H13BrO3 B4746432 (3Z)-5-(biphenyl-4-yl)-3-[(5-bromofuran-2-yl)methylidene]furan-2(3H)-one

(3Z)-5-(biphenyl-4-yl)-3-[(5-bromofuran-2-yl)methylidene]furan-2(3H)-one

Cat. No.: B4746432
M. Wt: 393.2 g/mol
InChI Key: AYQZFZGRFDMPKD-ATVHPVEESA-N
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Description

(3Z)-5-(biphenyl-4-yl)-3-[(5-bromofuran-2-yl)methylidene]furan-2(3H)-one is a complex organic compound characterized by its unique structure, which includes a biphenyl group and a bromofuran moiety

Properties

IUPAC Name

(3Z)-3-[(5-bromofuran-2-yl)methylidene]-5-(4-phenylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13BrO3/c22-20-11-10-18(24-20)12-17-13-19(25-21(17)23)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQZFZGRFDMPKD-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC(=CC4=CC=C(O4)Br)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C/C(=C/C4=CC=C(O4)Br)/C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-5-(biphenyl-4-yl)-3-[(5-bromofuran-2-yl)methylidene]furan-2(3H)-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Aldol Condensation: The final step involves an aldol condensation reaction between the brominated furan and the biphenyl aldehyde to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3Z)-5-(biphenyl-4-yl)-3-[(5-bromofuran-2-yl)methylidene]furan-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

(3Z)-5-(biphenyl-4-yl)-3-[(5-bromofuran-2-yl)methylidene]furan-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Z)-5-(biphenyl-4-yl)-3-[(5-bromofuran-2-yl)methylidene]furan-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Bis(2-ethylhexyl) terephthalate: A plasticizer with a similar aromatic structure.

    Cresol: Aromatic compounds with hydroxyl and methyl groups.

Uniqueness

(3Z)-5-(biphenyl-4-yl)-3-[(5-bromofuran-2-yl)methylidene]furan-2(3H)-one is unique due to its combination of a biphenyl group and a bromofuran moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3Z)-5-(biphenyl-4-yl)-3-[(5-bromofuran-2-yl)methylidene]furan-2(3H)-one
Reactant of Route 2
Reactant of Route 2
(3Z)-5-(biphenyl-4-yl)-3-[(5-bromofuran-2-yl)methylidene]furan-2(3H)-one

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